molecular formula C11H11N3O3S B11849567 3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one CAS No. 916137-32-1

3-Ethyl-2-(methylsulfanyl)-7-nitroquinazolin-4(3H)-one

Katalognummer: B11849567
CAS-Nummer: 916137-32-1
Molekulargewicht: 265.29 g/mol
InChI-Schlüssel: YMIPIEWUKOVUMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique combination of functional groups, including an ethyl group, a methylthio group, and a nitro group, which contribute to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes:

    Alkylation: The ethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide, such as ethyl bromide, in the presence of a strong base like potassium carbonate.

    Thioether Formation: The methylthio group is typically introduced through a nucleophilic substitution reaction using a methylthiolating agent, such as methylthiol, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, and room temperature.

    Substitution: Amines, thiols, sodium hydride, and aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted quinazolinones with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting key biological processes and leading to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methyl-3-ethylquinazolin-4(3H)-one: Lacks the nitro and methylthio groups, resulting in different chemical properties and biological activities.

    3-Ethyl-2-(methylthio)-quinazolin-4(3H)-one:

    7-Nitroquinazolin-4(3H)-one: Lacks the ethyl and methylthio groups, leading to different chemical behavior and biological effects.

Uniqueness

3-Ethyl-2-(methylthio)-7-nitroquinazolin-4(3H)-one is unique due to the presence of all three functional groups (ethyl, methylthio, and nitro), which contribute to its distinct chemical reactivity and potential for diverse biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

916137-32-1

Molekularformel

C11H11N3O3S

Molekulargewicht

265.29 g/mol

IUPAC-Name

3-ethyl-2-methylsulfanyl-7-nitroquinazolin-4-one

InChI

InChI=1S/C11H11N3O3S/c1-3-13-10(15)8-5-4-7(14(16)17)6-9(8)12-11(13)18-2/h4-6H,3H2,1-2H3

InChI-Schlüssel

YMIPIEWUKOVUMK-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])N=C1SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.